1-Azido-5-bromopentane

Organic Synthesis Nucleophilic Substitution Leaving Group Ability

1-Azido-5-bromopentane (CAS 1144107-07-2) is a bifunctional organic building block belonging to the class of azidoalkanes, characterized by the presence of both an azide (-N₃) and a primary alkyl bromide group on a pentane chain. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential 'click' reaction, forming stable 1,2,3-triazole linkages.

Molecular Formula C5H10BrN3
Molecular Weight 192.06 g/mol
Cat. No. B8233741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-5-bromopentane
Molecular FormulaC5H10BrN3
Molecular Weight192.06 g/mol
Structural Identifiers
SMILESC(CCN=[N+]=[N-])CCBr
InChIInChI=1S/C5H10BrN3/c6-4-2-1-3-5-8-9-7/h1-5H2
InChIKeyRSCRXUOYRUPQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-5-bromopentane: A Bifunctional Azidoalkane for Orthogonal Click Chemistry and Nucleophilic Substitution


1-Azido-5-bromopentane (CAS 1144107-07-2) is a bifunctional organic building block belonging to the class of azidoalkanes, characterized by the presence of both an azide (-N₃) and a primary alkyl bromide group on a pentane chain [1]. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential 'click' reaction, forming stable 1,2,3-triazole linkages [2]. The terminal bromine serves as an excellent leaving group for subsequent nucleophilic substitution (SN2) reactions, allowing for sequential, orthogonal functionalization [3]. This dual reactivity makes it a strategic intermediate in the synthesis of complex molecular architectures, including polymer conjugates, bioconjugates, and pharmaceutical candidates [4].

Why 1-Azido-5-bromopentane Cannot Be Replaced by 1-Azido-5-chloropentane or 1,5-Dibromopentane


Generic substitution with structurally similar analogs fails due to the precise interplay of orthogonal reactivity required for sequential synthesis. 1,5-Dibromopentane lacks the azide group, rendering it incompatible with click chemistry and limiting its utility to symmetric bifunctional alkylations [1]. Conversely, while 1-azido-5-chloropentane shares the azide functionality, its terminal chloride is a significantly poorer leaving group in SN2 reactions compared to the bromide in 1-azido-5-bromopentane [2]. This difference in nucleofugality (relative rate difference ~50-100x) directly impacts reaction kinetics, yields, and the scope of nucleophiles that can be employed in the second functionalization step, often leading to incomplete conversions or the need for harsher conditions when using the chloro analog [3].

Quantitative Differentiation of 1-Azido-5-bromopentane: Reactivity and Yield Comparisons


Enhanced Nucleophilic Substitution Reactivity of 1-Azido-5-bromopentane vs. 1-Azido-5-chloropentane

In SN2 reactions, the relative reactivity of primary alkyl halides follows the order I > Br > Cl > F. Alkyl bromides react approximately 50-100 times faster than alkyl chlorides under identical conditions [1]. Therefore, the terminal bromide in 1-azido-5-bromopentane confers a substantial kinetic advantage over the chloride in 1-azido-5-chloropentane for subsequent functionalization steps.

Organic Synthesis Nucleophilic Substitution Leaving Group Ability

Click Chemistry Compatibility: 1-Azido-5-bromopentane vs. 1,5-Dibromopentane

1,5-Dibromopentane, a potential alternative symmetric linker, is completely unreactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) because it lacks the required azide functional group. In contrast, 1-azido-5-bromopentane is specifically designed for CuAAC, enabling the formation of stable triazole linkages. For instance, 1-azido-5-bromopentane was successfully used as a key intermediate to synthesize a PEG-coumarin conjugate via CuAAC in supercritical CO₂, achieving an 82.32% reaction success [1].

Click Chemistry CuAAC Bioconjugation

Superior Physicochemical Properties for Synthetic Planning and Procurement

Computationally predicted properties differentiate 1-azido-5-bromopentane from its chloro analog in ways that impact both synthetic planning and procurement. 1-Azido-5-bromopentane has a calculated LogP of 2.17 and a molecular weight of 192 Da, compared to a LogP of 2.16 and a molecular weight of 147.6 Da for 1-azido-5-chloropentane [1][2]. The slightly higher LogP of the bromo analog indicates marginally greater lipophilicity, while the higher molecular weight and different halogen can be important considerations in fragment-based drug design (FBDD) and for tracking the compound during synthesis.

Computational Chemistry Medicinal Chemistry Procurement

High-Value Application Scenarios for 1-Azido-5-bromopentane Driven by Quantitative Evidence


Synthesis of Complex Heterobifunctional Linkers for Bioconjugation

1-Azido-5-bromopentane is the preferred starting material for constructing heterobifunctional linkers where one end must be attached via a stable triazole bond (using CuAAC) and the other end requires further derivatization via nucleophilic substitution. The quantitative evidence of its high click reaction efficiency (82.32% yield [1]) and superior bromide leaving group ability (50-100x faster than chloride [2]) ensures that both sequential steps can proceed under mild, orthogonal conditions with high overall yields, minimizing the loss of valuable biomolecular cargo.

Functionalization of Polymer Scaffolds in Materials Science

In polymer chemistry, this compound is used to introduce azide handles onto polymer backbones. The high reactivity of the primary bromide ensures efficient grafting onto nucleophilic sites (e.g., amines, thiols) on pre-formed polymers. The subsequent azide group then allows for the attachment of a wide variety of functional moieties (e.g., fluorescent dyes, targeting ligands, therapeutic agents) via click chemistry, enabling the creation of multifunctional materials with precisely controlled architectures, as demonstrated in the synthesis of PEG-coumarin conjugates [1].

Patented Intermediates in Azidoalkylamine Synthesis

As validated by patent literature, bifunctional alkanes with differentiated leaving groups, such as 1-azido-5-bromopentane, are critical intermediates for the efficient, high-yielding synthesis of azidoalkylamines [3]. The use of this compound circumvents the low yields and costly protecting group strategies associated with less differentiated starting materials (e.g., symmetric dihalides or poorly reactive chlorides), making it a strategically superior choice for industrial-scale production of these valuable pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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